molecular formula C21H13BrN2O2 B11563305 2-{[(E)-(4-bromophenyl)methylidene]amino}-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione

2-{[(E)-(4-bromophenyl)methylidene]amino}-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione

Cat. No.: B11563305
M. Wt: 405.2 g/mol
InChI Key: JTFPCQCKLWWLHO-FOKLQQMPSA-N
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Description

2-{[(E)-1-(4-bromophenyl)methylidene]amino}-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a bromophenyl group, an indenoisoquinoline core, and a methylene bridge, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-1-(4-bromophenyl)methylidene]amino}-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common approach includes the condensation of 4-bromobenzaldehyde with an appropriate amine to form the Schiff base, followed by cyclization and oxidation steps to construct the indenoisoquinoline framework. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, large-scale synthesis would likely involve optimization of the laboratory-scale procedures. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound efficiently and consistently.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-1-(4-bromophenyl)methylidene]amino}-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2-{[(E)-1-(4-bromophenyl)methylidene]amino}-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in cancer treatment due to its ability to interact with DNA.

    Industry: The compound may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(E)-1-(4-bromophenyl)methylidene]amino}-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which is a key mechanism in its potential anticancer activity. Additionally, it may inhibit specific enzymes and signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indenoisoquinolines: These compounds share the core structure and have similar biological activities.

    Bromophenyl derivatives: Compounds with bromophenyl groups exhibit comparable reactivity and applications.

    Schiff bases: These compounds, formed by the condensation of aldehydes and amines, have similar synthetic routes and chemical properties.

Uniqueness

The uniqueness of 2-{[(E)-1-(4-bromophenyl)methylidene]amino}-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione lies in its combination of structural features, which confer distinct chemical reactivity and potential applications. Its ability to interact with biological molecules and its versatility in chemical synthesis make it a valuable compound for research and development.

Properties

Molecular Formula

C21H13BrN2O2

Molecular Weight

405.2 g/mol

IUPAC Name

6-[(E)-(4-bromophenyl)methylideneamino]-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7-dione

InChI

InChI=1S/C21H13BrN2O2/c22-15-7-1-12(2-8-15)11-23-24-20(25)16-9-5-13-3-4-14-6-10-17(21(24)26)19(16)18(13)14/h1-2,5-11H,3-4H2/b23-11+

InChI Key

JTFPCQCKLWWLHO-FOKLQQMPSA-N

Isomeric SMILES

C1CC2=CC=C3C4=C(C=CC1=C24)C(=O)N(C3=O)/N=C/C5=CC=C(C=C5)Br

Canonical SMILES

C1CC2=CC=C3C4=C(C=CC1=C24)C(=O)N(C3=O)N=CC5=CC=C(C=C5)Br

Origin of Product

United States

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